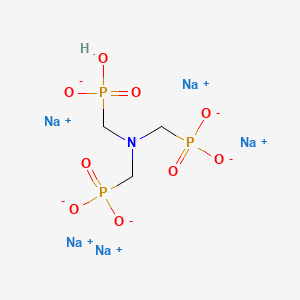
Dequest 2006
説明
Nitrilotris(methylene)tris-phosphonic acid pentasodium salt, also known as NTMP or NTP, is an organophosphate compound used in a variety of scientific research applications. It is an important reagent in organic synthesis and has been studied for its potential in biochemistry and physiology. NTMP has a wide range of applications, including in the synthesis of pharmaceuticals, in the treatment of wastewater, and in the study of biochemical and physiological processes.
科学的研究の応用
スケール抑制と腐食防止
Dequest 2006は、様々な水系におけるスケール抑制剤および腐食防止剤として広く使用されています。 鉱物堆積物の形成を防止し、特にボイラー水処理および冷却水系において金属表面を腐食から保護します 。その効果は、金属イオンを封鎖し、結晶成長を阻害する能力に起因します。
洗剤および洗浄剤
洗剤および洗浄剤の配合において、this compoundはキレート剤として作用し、硬水イオンと結合して洗浄効率を高めます。 家庭用洗剤、工業用洗浄剤、および業務用食器洗浄化合物で使用され、洗浄プロセスにおける金属イオンの干渉を防ぎます .
化粧品およびパーソナルケア製品
This compoundは、化粧品配合における乳化剤および安定剤として機能します。 シャンプーやスキンケアアイテムなどの製品に使用され、テクスチャーと安定性を向上させ、化粧品の寿命と効果を確保します .
産業用途
この化合物は、セメント改質などの工業プロセスに用途を見出しており、セメントの特性を改変し、耐久性と作業性を向上させています。 電気めっきおよび金属仕上げにも使用され、スケールの形成を防ぎ、金属表面の品質を維持します .
水処理
水処理、特に脱塩処理および地熱水処理において、this compoundはスケール形成を抑制し、水硬度を管理するために使用されます。これは、水処理システムの長寿命化と効率性の維持に不可欠です .
研究開発
This compoundは、新しい材料と技術の開発における科学研究に携わっています。例えば、エネルギー貯蔵および転送用途における導電性イオン液体の潜在的なアニオンパートナーとして研究されています。 その構造と特性は、高導電性媒体での使用が検討されており、電荷移動はプロトン運動によって達成されます .
作用機序
Target of Action
Dequest 2006, also known as [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt or Pentasodium aminotrimethylene phosphonate, primarily targets the formation of scale and corrosion . It is a general-purpose, cost-effective scale inhibitor .
Mode of Action
This compound interacts with its targets by inhibiting the formation of scale and providing corrosion inhibition with zinc and phosphates . It acts as a chelant, forming stable complexes with metal ions, which prevents them from participating in chemical reactions that can lead to scale or corrosion .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in scale formation and corrosion. By chelating metal ions, this compound disrupts the pathways that lead to the precipitation of these ions as scale . It also interferes with the biochemical reactions that cause corrosion, particularly those involving zinc and phosphates .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of scale formation and corrosion. By chelating metal ions, this compound prevents these ions from precipitating as scale or participating in corrosion reactions . This results in improved system performance and longevity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chelating agents could compete with this compound for metal ions, potentially reducing its effectiveness. Similarly, the concentration of metal ions in the system can affect the degree to which scale formation and corrosion are inhibited .
特性
IUPAC Name |
pentasodium;[bis(phosphonatomethyl)amino]methyl-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12NO9P3.5Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMVGFXROCQIZ-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NNa5O9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6419-19-8 (Parent) | |
| Record name | Pentasodium nitrilotris(methylenephosphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8029232 | |
| Record name | Pentasodium nitrilotris(methylenephosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Aqueous solution: Clear pale yellow liquid; [MSDSonline] | |
| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentasodium nitrilotris(methylenephosphonate) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2235-43-0 | |
| Record name | Pentasodium nitrilotris(methylenephosphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentasodium nitrilotris(methylenephosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentasodium hydrogen C,C',C''-nitrilotris(methylphosphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTASODIUM AMINOTRIMETHYLENE PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEE518JT88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENTASODIUM NITRILOTRIS(METHYLENEPHOSPHONATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Pentasodium aminotrimethylene phosphonate (also known as [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt or Dequest® 2006) in the stability of fluorescent whitening agents (FWAs) like DSBP?
A1: Pentasodium aminotrimethylene phosphonate acts as a chelating agent, effectively inhibiting the degradation of the fluorescent whitening agent DSBP caused by hypochlorite in the presence of transition metal ions. [] This degradation is catalyzed by metal ions commonly found in tap water, with Fe2+ exhibiting the strongest catalytic effect, followed by Mn2+, and then Cu2+ and Fe3+ showing comparable effects. [] The addition of Pentasodium aminotrimethylene phosphonate in a 20:1 mole ratio (chelator:metal ion) completely halts this degradation process. [] This protective effect highlights its potential in preserving the efficacy and longevity of FWAs in applications where hypochlorite exposure is inevitable.
Q2: How does the chelating ability of Pentasodium aminotrimethylene phosphonate compare to other complex-forming agents like EDTA in the context of FWA degradation?
A2: Interestingly, while Pentasodium aminotrimethylene phosphonate effectively inhibits FWA degradation, EDTA, another common chelating agent, was found to accelerate the degradation process. [] This contrasting behavior suggests that the specific chelation mechanism and the resulting metal complexes formed play a crucial role in influencing the stability of FWAs in the presence of hypochlorite. This highlights the importance of carefully selecting appropriate stabilizing agents for specific applications, considering their potential interactions with both the target compound and other components in the system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















